molecular formula C14H22N2O B1465759 1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine CAS No. 1268136-79-3

1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine

Cat. No.: B1465759
CAS No.: 1268136-79-3
M. Wt: 234.34 g/mol
InChI Key: IUDURTOCBMBTSC-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethoxyphenylmethyl group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine typically involves the reaction of 4-ethoxybenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, industrial production may involve the use of more environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethoxy group or the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the piperidine ring or the ethoxyphenyl moiety.

Scientific Research Applications

1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine has several applications in scientific research, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.

    Chemical Biology: The compound serves as a probe for investigating biological pathways and mechanisms.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxyphenyl)methyl]piperidin-3-amine: Similar structure with a methoxy group instead of an ethoxy group.

    1-[(4-Fluorophenyl)methyl]piperidin-3-amine: Contains a fluorine atom instead of an ethoxy group.

    1-[(4-Chlorophenyl)methyl]piperidin-3-amine: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-14-7-5-12(6-8-14)10-16-9-3-4-13(15)11-16/h5-8,13H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDURTOCBMBTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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